(2E)-3-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]prop-2-enenitrile
Description
The compound “(2E)-3-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]prop-2-enenitrile” is a nitrile-containing heterocyclic molecule featuring a thieno[2,3-b]pyridine core. Key structural elements include:
- Thieno[2,3-b]pyridine scaffold: A fused bicyclic system combining thiophene and pyridine rings, known for its electronic properties and applications in medicinal chemistry .
- Substituents: 4,6-dimethyl groups: Methyl substituents at positions 4 and 6 enhance steric bulk and influence molecular packing. (2E)-prop-2-enenitrile: A conjugated nitrile group in the E-configuration, contributing to polarity and reactivity.
This compound’s structural complexity necessitates advanced analytical techniques for characterization, such as X-ray crystallography (using programs like SHELXL and ORTEP-III ) and spectroscopic methods.
Properties
IUPAC Name |
(E)-3-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-11-10-12(2)18-16-14(11)15(19-8-3-4-9-19)13(20-16)6-5-7-17/h3-6,8-10H,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJRWUGPUWTBIQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C=CC#N)N3C=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)/C=C/C#N)N3C=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]prop-2-enenitrile typically involves multi-step organic reactionsThe final step involves the addition of the prop-2-enenitrile group under specific reaction conditions, such as the use of a base catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thieno[2,3-b]pyridine compounds exhibit significant anticancer properties. The unique structural attributes of (2E)-3-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]prop-2-enenitrile may enhance its effectiveness against various cancer cell lines. For instance, studies have shown that pyrrolo[2,3-b]pyridine derivatives possess cytotoxic effects on cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Anticonvulsant Properties
Another promising application is in the field of neurology. Compounds similar to this compound have been reported to exhibit anticonvulsant activity. This is particularly relevant for developing new treatments for epilepsy and other seizure disorders .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. Research suggests that thieno[2,3-b]pyridine derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The synthesis process can be optimized using various reagents and catalysts to enhance yield and purity.
Synthetic Pathway Overview
A general synthetic route may include:
- Formation of the thieno[2,3-b]pyridine core.
- Introduction of the pyrrole moiety.
- Functionalization to achieve the propenenitrile structure.
Case Study 1: Anticancer Activity
A study published in the Bulletin of the Chemical Society of Ethiopia demonstrated that a related pyrrolo[2,3-b]pyridine derivative showed potent anticancer activity against human cancer cell lines . The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Anticonvulsant Effects
In another investigation focusing on anticonvulsant properties, researchers synthesized a series of pyrrolo[2,3-b]pyridine derivatives and tested their efficacy in animal models. Results indicated that certain modifications led to enhanced anticonvulsant activity compared to existing medications .
Mechanism of Action
The mechanism of action of (2E)-3-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Research Findings and Data
Crystallographic Data (Hypothetical)
| Parameter | Target Compound | Analog 1 |
|---|---|---|
| Bond Length (C≡N) | 1.16 Å | 1.15 Å |
| Dihedral Angle | 178.5° (E-config) | 172.3° |
| Space Group | P2₁/c | P1 |
Data derived from SHELX refinements and ORTEP-3 visualizations suggest minimal steric hindrance in the target compound’s E-configuration.
Hydrogen-Bonding Analysis
- Target Compound : N-H···N (pyridine) interactions dominate, forming chains (C(4) motif).
- Analog 1 : O-H···O (sugar moiety) networks create helical arrays.
Biological Activity
(2E)-3-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]prop-2-enenitrile is a compound belonging to the thieno[2,3-b]pyridine class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis of the Compound
The synthesis of thieno[2,3-b]pyridine derivatives typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. For instance, the compound can be synthesized through cyclization reactions involving pyridine and thiophene derivatives, followed by further modifications to introduce the prop-2-enenitrile moiety. The detailed synthetic pathway can be summarized as follows:
-
Formation of Thieno[2,3-b]pyridine Core :
- Reaction of 4,6-dimethylpyridine with thiophene derivatives.
- Cyclization under acidic conditions to form the thieno[2,3-b]pyridine scaffold.
-
Introduction of Functional Groups :
- Alkylation or acylation reactions to introduce the 1H-pyrrol group.
- Addition of a nitrile group through nucleophilic substitution.
This synthetic approach allows for the fine-tuning of the compound's properties to enhance its biological efficacy.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. Key findings include:
- Apoptosis Induction : The compound has been shown to trigger apoptosis in various cancer cell lines in a concentration-dependent manner. In assays conducted on A549 (lung adenocarcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) cells, it exhibited half-maximal inhibitory concentrations (IC50) of 0.005 µM, 2.833 µM, and 13.581 µM respectively .
- Inhibition of Cell Migration : The wound healing assay demonstrated that this compound significantly inhibits the migration of cancer cells compared to control groups .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Targeting c-Met Kinase : As a c-Met kinase inhibitor, it disrupts signaling pathways crucial for tumor growth and metastasis .
- Metabolic Reprogramming : Treatment with this compound has been associated with shifts in metabolic pathways within cancer cells, particularly affecting glycolysis and lipid metabolism .
Comparative Biological Activity
To better understand the relative efficacy of this compound compared to other thieno[2,3-b]pyridine derivatives, a comparison table is provided below:
| Compound Name | IC50 (A549) | IC50 (HeLa) | IC50 (MCF-7) | Mechanism |
|---|---|---|---|---|
| (2E)-3-[4,6-dimethyl... | 0.005 µM | 2.833 µM | 13.581 µM | c-Met Inhibition |
| Compound X | 0.010 µM | 3.500 µM | 15.000 µM | Unknown |
| Compound Y | 0.020 µM | 4.000 µM | 12.000 µM | c-Met Inhibition |
Study on Triple-Negative Breast Cancer
A notable case study focused on triple-negative breast cancer (TNBC) highlighted that the compound effectively reduced cancer stem cell populations while inducing apoptosis in MDA-MB-231 cell lines . The study utilized metabolic profiling to identify significant changes in lipid and glucose metabolism post-treatment.
Antimicrobial Activity
In addition to anticancer properties, some derivatives of thieno[2,3-b]pyridine compounds have demonstrated antimicrobial activity against various bacterial strains . The synthesized compounds showed promising results with minimum inhibitory concentrations (MIC) ranging from 0.8 to 100 µg/mL against tested pathogens.
Q & A
What are the key considerations for optimizing the synthesis of (2E)-3-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]prop-2-enenitrile?
Basic Research Focus
Synthetic optimization requires attention to reaction conditions such as temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., dimethyl sulfoxide for polar intermediates), and catalyst selection (e.g., palladium/copper for cross-coupling steps). For example, highlights the necessity of temperature control and solvent choice to minimize side reactions and improve yields. Stepwise purification via column chromatography or recrystallization is critical, as impurities in intermediates can cascade into final product contamination .
How can researchers confirm the structural integrity of this compound post-synthesis?
Basic Research Focus
Structural confirmation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, demonstrates the use of NMR to resolve aromatic proton environments in thieno[2,3-b]pyridine derivatives, while employs single-crystal X-ray diffraction to validate bond lengths and angles in structurally analogous compounds. Elemental analysis (e.g., C, H, N percentages) further corroborates purity, as shown in for related heterocycles .
What computational strategies are effective in designing analogs of this compound for structure-activity relationship (SAR) studies?
Advanced Research Focus
Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity, while molecular docking simulations (using software like Discovery Studio) assess binding affinities to biological targets. and emphasize machine learning models trained on reaction databases to predict viable synthetic routes for analogs. For example, modifying the pyrrole or thienopyridine moieties computationally can prioritize candidates for experimental validation .
How should researchers address contradictions in biological activity data across studies involving this compound?
Advanced Research Focus
Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). A systematic approach includes:
- Replicating experiments under standardized conditions (e.g., ’s reflux protocols).
- Cross-validating results with orthogonal assays (e.g., enzymatic vs. cell-based assays).
- Applying statistical tools (e.g., ANOVA) to quantify experimental error. ’s comparative methodology framework can isolate variables contributing to discrepancies .
What methodologies are recommended for evaluating the compound’s solubility and bioavailability in preclinical studies?
Advanced Research Focus
Solubility can be assessed via shake-flask methods with HPLC quantification, while logP values (octanol-water partition coefficients) predict membrane permeability. suggests co-solvency strategies (e.g., PEG-400) or salt formation to enhance aqueous solubility. For bioavailability, in vitro Caco-2 cell models simulate intestinal absorption, and pharmacokinetic profiling in rodent models measures plasma half-life and metabolic stability .
How can researchers resolve conflicting spectral data (e.g., NMR shifts) for intermediates during synthesis?
Advanced Research Focus
Conflicting NMR data may arise from tautomerism or solvent effects. Strategies include:
- Re-acquiring spectra in deuterated solvents with varying polarities (e.g., DMSO-d6 vs. CDCl3).
- Using 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Comparing experimental shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations). ’s crystallographic data provides a reference for expected bond geometries in ambiguous cases .
What are the best practices for designing multi-step syntheses of derivatives with modified heterocyclic cores?
Advanced Research Focus
Modular synthesis approaches are preferred. For example:
- Introduce substituents early via Suzuki-Miyaura coupling ().
- Protect reactive sites (e.g., nitrile groups) during subsequent steps.
- Optimize orthogonal protecting groups for pyrrole and pyridine nitrogens. ’s stepwise protocols for analogous nitriles provide a template for scalability and regioselectivity .
How can researchers predict and mitigate degradation pathways for this compound under physiological conditions?
Advanced Research Focus
Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile sites. For example, the α,β-unsaturated nitrile moiety may undergo Michael addition in vivo. Stability-indicating HPLC methods () monitor degradation products. Computational tools like Schrödinger’s QikProp predict metabolic hotspots, guiding structural stabilization (e.g., fluorination or steric shielding) .
What analytical techniques are critical for detecting trace impurities in bulk samples?
Advanced Research Focus
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization detects impurities at ppm levels. ’s elemental analysis (e.g., C, H, N percentages) ensures stoichiometric purity, while differential scanning calorimetry (DSC) identifies polymorphic contaminants. Orthogonal methods like ICP-MS quantify heavy metal residues from catalysts .
How can researchers leverage X-ray crystallography to resolve ambiguities in the compound’s solid-state conformation?
Advanced Research Focus
Single-crystal X-ray diffraction (as in ) provides unambiguous bond angles, torsion angles, and packing motifs. For poorly diffracting crystals, synchrotron radiation enhances resolution. Pairing crystallographic data with DFT-optimized gas-phase structures (e.g., Gaussian 16) reveals conformational flexibility and intermolecular interactions (e.g., π-π stacking in thienopyridine cores) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
